LP-533401 hydrochloride

Description

Properties

IUPAC Name |

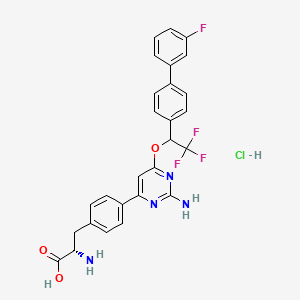

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWZCUMIXCDPM-CHXZROHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LP-533401 Hydrochloride: A Deep Dive into its Function as a Tryptophan Hydroxylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in the periphery.[1][2] Primarily targeting gut-derived serotonin (GDS), LP-533401 has emerged as a significant research tool and potential therapeutic agent, particularly for its anabolic effects on bone.[3][4] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing its operational pathways.

Core Function and Mechanism of Action

LP-533401 functions as a direct inhibitor of TPH1, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin (5-hydroxytryptamine or 5-HT).[1] TPH1 is predominantly expressed in the gastrointestinal tract and the pineal gland, accounting for over 90% of peripheral serotonin synthesis.[1] A second isoform, TPH2, is primarily found in the central nervous system and is responsible for the majority of serotonin production in the brain.[1]

Crucially, pharmacokinetic studies in rodents have demonstrated that LP-533401 has negligible brain penetration, meaning it does not readily cross the blood-brain barrier.[4][5][6] This peripheral selectivity is a key characteristic, allowing for the targeted reduction of serotonin in the gut and circulation without significantly impacting central serotonin levels.[4][5]

The inhibitory action of LP-533401 on TPH1 leads to a dose-dependent reduction in peripheral serotonin levels.[4] This reduction in circulating serotonin has been shown to stimulate osteoblast proliferation and bone formation, representing a novel anabolic approach to bone health.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| In Vitro Activity | Value | Reference |

| IC50 vs. purified human TPH1 | 0.7 µM | [2] |

| IC50 for 5-HT synthesis in RBL-2H3 cells | 0.4 µM | [2] |

| Ki value (uncompetitive inhibition vs. 6-MePH4) | 0.81 µM | [1] |

| Complete inhibition of 5-HT in Tph1-expressing cells | 1 µM | [5][6][7] |

| In Vivo Efficacy in Rodent Models | Dose | Effect | Reference |

| Single oral dose in mice | 250 mg/kg | 50% decrease in lung and gut 5-HT content; no change in blood 5-HT levels. | [5][6] |

| Repeated oral administration in mice | 30–250 mg/kg per day | Marked reduction in 5-HT content in the gut, lungs, and blood; no change in brain 5-HT. | [5][6] |

| Treatment of healthy adult mice | - | 30% decrease in circulating serotonin levels, leading to a 30% increase in osteoblast numbers. | [5][6] |

| Prevention and rescue of osteoporosis in ovariectomized (OVX) rodents | 25, 100, or 250 mg/kg per day (oral, up to 6 weeks) | Dose-dependent prevention and rescue of osteoporosis through an isolated increase in bone formation. | [4][6] |

| Treatment of hyperlipidemic mice | - | Blunted skeletal bone loss in lumbar vertebrae and initial development of aortic calcification. Blunted hyperlipidemia-induced cardiac hypertrophy and left ventricular dysfunction. | [8] |

| Ligature-induced periodontal disease in rats | 25 mg/kg/d for 28 days | No prevention of alveolar bone loss. | [3][9] |

Experimental Protocols

In Vitro Inhibition of Serotonin Production in RBL2H3 Cells

-

Objective: To determine the efficacy of LP-533401 in inhibiting serotonin production in a TPH1-expressing cell line.

-

Cell Line: Rat basophilic leukemia cells (RBL2H3), which endogenously express TPH1.

-

Methodology:

-

RBL2H3 cells are cultured under standard conditions.

-

Cells are treated with increasing concentrations of LP-533401 (e.g., 0.1 µM to 1 µM) for a period of 3 days.[4]

-

A vehicle control (e.g., DMSO) is run in parallel.

-

After the treatment period, the concentration of serotonin in the cell culture supernatant or cell lysate is quantified using a validated method such as ELISA or HPLC.

-

The percentage of inhibition is calculated relative to the vehicle-treated control cells.

-

In Vivo Assessment of Osteoporosis Prevention and Rescue in Ovariectomized (OVX) Mice

-

Objective: To evaluate the anabolic effect of LP-533401 on bone in a postmenopausal osteoporosis model.

-

Animal Model: Ovariectomized (OVX) mice to induce estrogen-deficiency bone loss. Sham-operated mice serve as controls.

-

Methodology:

-

Prevention Study:

-

Female mice undergo either sham surgery or ovariectomy.

-

Immediately following surgery, daily oral administration of LP-533401 (at doses of 1, 10, 100, or 250 mg/kg body weight) or vehicle is initiated and continued for 4 weeks.[4]

-

-

Rescue Study:

-

Mice undergo ovariectomy and are left untreated for 6 weeks to establish osteopenia.

-

Following this period, daily oral administration of LP-533401 (at doses of 25, 100, or 250 mg/kg body weight) or vehicle is initiated and continued for another 6 weeks.[4]

-

-

Outcome Measures:

-

At the end of the treatment period, bone mass and architecture are assessed using methods such as micro-computed tomography (µCT) of the vertebrae and long bones.

-

Histological analysis of bone sections is performed to quantify bone formation parameters (e.g., osteoblast number, mineral apposition rate).

-

Serum and brain serotonin levels are measured to confirm peripheral selectivity.[4]

-

-

Visualized Pathways and Workflows

Caption: Mechanism of action of LP-533401.

Caption: Workflow for in vivo osteoporosis studies.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-533401 Hydrochloride: A Technical Guide to its TPH1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-533401 hydrochloride is a potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently converted to serotonin (5-hydroxytryptamine, 5-HT).[2] As the peripheral isoform of TPH, TPH1 is responsible for the majority of serotonin production in the gut and other peripheral tissues, while the distinct isoform, TPH2, is primarily responsible for serotonin synthesis in the central nervous system. This distinction makes TPH1 an attractive therapeutic target for disorders associated with peripheral serotonin dysregulation, with the goal of avoiding central nervous system side effects.[3] This technical guide provides a comprehensive overview of the TPH1 selectivity profile of LP-533401, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

TPH1 Selectivity Profile of LP-533401

The selectivity of a pharmacological inhibitor is a critical parameter in drug development, defining its specificity for the intended target over other related proteins. For LP-533401, its activity has been characterized against TPH1 and its closely related isoform, TPH2. However, there is some variability in the reported inhibitory potencies across different studies, which is important to consider for experimental design and data interpretation.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibition of TPH1 and TPH2 by LP-533401.

| Target Enzyme | Inhibitor | Reported IC50 / pIC50 | Reference |

| Human TPH1 | LP-533401 | 0.7 µM | [4] |

| Human TPH2 | LP-533401 | Similar potency to TPH1 (approx. 0.7 µM) | [4] |

| Human TPH1 | LP-533401 | 0.103 mM (103 µM) | [3] |

| Human TPH2 | LP-533401 | 0.032 mM (32 µM) | [3] |

| Human TPH1 | LP-533401 | pIC50 = 6.2 (approximately 0.63 µM) | [5] |

| Rat TPH1 (in RBL-2H3 cells) | LP-533401 | 0.4 µM | [2] |

Note on Data Discrepancies: The observed variations in IC50 values can be attributed to differences in experimental conditions, such as enzyme source, substrate concentrations, and assay format. For instance, one study reported that LP-533401 is more potent against TPH2 than TPH1, while another indicated similar potency against both isoforms.[3][4] This highlights the importance of consistent and well-defined assay conditions when comparing inhibitor potencies.

Selectivity against other Aromatic Amino Acid Hydroxylases

Experimental Protocols

In Vitro TPH1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of inhibitors against TPH1 enzyme activity.

1. Materials:

-

Recombinant human TPH1 enzyme

-

TPH1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

L-Tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

This compound (test inhibitor)

-

Quenching solution (e.g., 0.8 M HCl)

-

96-well black microplate

-

Fluorescence microplate reader

2. Reagent Preparation:

-

Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of LP-533401 in TPH1 Assay Buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare a solution of L-Tryptophan and BH4 in TPH1 Assay Buffer.

-

Prepare a solution of TPH1 enzyme in TPH1 Assay Buffer.

3. Assay Procedure:

-

To the wells of a 96-well black microplate, add the following in duplicate:

-

Test wells: Add TPH1 enzyme solution, LP-533401 dilution, and substrate/cofactor solution.

-

Positive control wells (no inhibitor): Add TPH1 enzyme solution, assay buffer (instead of inhibitor), and substrate/cofactor solution.

-

Negative control wells (no enzyme): Add assay buffer (instead of enzyme), assay buffer (instead of inhibitor), and substrate/cofactor solution.

-

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution to each well.

4. Data Acquisition and Analysis:

-

Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for the detection of the product, 5-hydroxytryptophan (5-HTP), or a coupled product.

-

Subtract the mean fluorescence of the negative control wells from the fluorescence values of all other wells.

-

Calculate the percent inhibition for each concentration of LP-533401.

-

Plot the percent inhibition against the logarithm of the LP-533401 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TPH1 Inhibition Assay

This assay evaluates the ability of LP-533401 to inhibit TPH1 activity within a cellular context by measuring the reduction in serotonin production.

1. Cell Line:

-

A suitable cell line that endogenously expresses TPH1, such as the human pancreatic carcinoid cell line BON, is recommended.[3][6]

2. Assay Procedure:

-

Culture BON cells in an appropriate medium and seed them in 96-well plates.

-

Replace the culture medium with fresh medium containing varying concentrations of LP-533401. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for TPH1 inhibition.

-

Optionally, supplement the medium with a known concentration of L-Tryptophan to ensure substrate availability.

-

After incubation, collect the cell culture supernatant or cell lysates.

-

Quantify the concentration of serotonin in the samples using a suitable method, such as ELISA or LC-MS/MS.

3. Data Analysis:

-

Normalize the serotonin concentrations to the total protein content of the cell lysates, if applicable.

-

Calculate the percent reduction in serotonin production at each concentration of LP-533401 compared to the vehicle control.

-

Plot the percent reduction against the logarithm of the LP-533401 concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway

Caption: Serotonin synthesis pathway and the point of inhibition by LP-533401.

Experimental Workflow

Caption: Workflow for an in vitro TPH1 inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Peripheral Serotonin Synthesis and its Inhibition by LP-533401 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peripheral serotonin synthesis pathway and the mechanism of action of LP-533401 hydrochloride, a selective inhibitor of Tryptophan Hydroxylase 1 (TPH1). This document includes a detailed examination of the biochemical cascade, quantitative data on inhibitor potency, explicit experimental protocols, and visual representations of the key processes to support research and development in this field.

The Peripheral Serotonin Synthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT), a crucial biogenic amine, functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery.[1] In peripheral tissues, serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process.[2]

The vast majority of the body's serotonin (over 90%) is produced in the enterochromaffin (EC) cells of the gastrointestinal tract.[1][3] This peripheral serotonin plays a significant role in regulating gut motility, vasoconstriction, and inflammatory responses.[3][4] The synthesis pathway is initiated by the enzyme Tryptophan Hydroxylase 1 (TPH1), which catalyzes the rate-limiting step of converting L-tryptophan to 5-hydroxytryptophan (5-HTP).[3][5] Subsequently, the ubiquitous enzyme Aromatic L-amino acid Decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[6] Notably, TPH1 is the isoform predominantly expressed in peripheral tissues, while TPH2 is the primary isoform in the central nervous system, responsible for neuronal serotonin synthesis.[2][3] This distinction allows for the targeted inhibition of peripheral serotonin production without directly affecting central serotonin levels.

Figure 1: Peripheral Serotonin Synthesis Pathway.

This compound: A Peripherally Acting TPH1 Inhibitor

This compound is a potent and selective inhibitor of Tryptophan Hydroxylase 1 (TPH1).[5][7] Its mechanism of action involves competitively binding to the tryptophan-binding site of the TPH1 enzyme.[3][8] This competitive inhibition prevents the natural substrate, L-tryptophan, from binding and being hydroxylated, thereby blocking the rate-limiting step in peripheral serotonin synthesis.[3][8] Kinetic studies have further revealed that LP-533401 acts as an uncompetitive inhibitor with respect to the cofactor 6-methyltetrahydropterin, indicating that it binds to the enzyme-cofactor complex.[3][8]

A key characteristic of LP-533401 is its inability to cross the blood-brain barrier, which ensures its activity is restricted to the periphery.[7] This targeted action allows for the reduction of serotonin levels in the gut, lungs, and blood without affecting the serotonin concentrations in the brain, thus avoiding potential central nervous system side effects.[7]

Figure 2: Competitive Inhibition of TPH1 by LP-533401.

Quantitative Data Presentation

The inhibitory potency and efficacy of LP-533401 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.7 µM | Purified human TPH1 enzyme assay | [9] |

| IC50 | 0.4 µM | Serotonin production in RBL-2H3 cells | [9] |

| Ki (vs. Tryptophan) | 0.31 µM | Kinetic analysis with purified TPH1 | [3] |

| Ki (vs. 6-methyl-tetrahydropterin) | 0.81 µM | Kinetic analysis with purified TPH1 (uncompetitive) | [3] |

| Table 1: In Vitro Inhibitory Activity of LP-533401. |

| Tissue | Dose (mg/kg) | Reduction in 5-HT | Animal Model | Reference |

| Duodenum | 30 | Dose-dependent | Mouse | [9] |

| Jejunum | 30 | Dose-dependent | Mouse | [9] |

| Ileum | 30 | Dose-dependent | Mouse | [9] |

| Duodenum | 90 | Dose-dependent | Mouse | [9] |

| Jejunum | 90 | Dose-dependent | Mouse | [9] |

| Ileum | 90 | Dose-dependent | Mouse | [9] |

| Gut & Lungs | 250 (single dose) | ~50% | Mouse | [7] |

| Circulating Serotonin | 25 (daily) | 35-40% | Rat | [10] |

| Table 2: In Vivo Efficacy of LP-533401 in Reducing Serotonin Levels. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TPH1 Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available TPH1 inhibitor screening kits.

Materials:

-

Recombinant human TPH1 enzyme

-

TPH1 Assay Buffer

-

L-Tryptophan (substrate)

-

6-methyltetrahydropterin (cofactor)

-

This compound (test inhibitor)

-

Quenching solution

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of LP-533401 in TPH1 Assay Buffer.

-

To the wells of a 96-well plate, add the following in duplicate:

-

Test wells: TPH1 enzyme solution, LP-533401 dilution, and substrate/cofactor solution.

-

Positive control wells (no inhibitor): TPH1 enzyme solution, assay buffer, and substrate/cofactor solution.

-

Negative control wells (no enzyme): Assay buffer and substrate/cofactor solution.

-

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution to each well.

-

Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths for the detection of 5-HTP or a coupled product.

-

Subtract the mean fluorescence of the negative control wells from all other wells.

-

Calculate the percent inhibition for each concentration of LP-533401.

-

Plot the percent inhibition against the logarithm of the LP-533401 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Serotonin Production Assay (RBL-2H3 Cells)

Rat basophilic leukemia (RBL-2H3) cells endogenously express TPH1 and are a suitable model for assessing cellular serotonin synthesis.

Materials:

-

RBL-2H3 cells

-

Cell culture medium (e.g., MEM) with L-glutamine and fetal bovine serum

-

This compound

-

L-Tryptophan

-

Cell lysis buffer

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Seed RBL-2H3 cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing varying concentrations of LP-533401. Include a vehicle control.

-

Incubate the cells for a predetermined period (e.g., 24-48 hours).

-

Optionally, supplement the medium with a known concentration of L-Tryptophan.

-

After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the serotonin concentration in the supernatant using a validated HPLC method.

-

Normalize the serotonin concentration to the total protein content of the cell lysates.

-

Plot the serotonin concentration against the logarithm of the LP-533401 concentration to determine the IC50 value in a cellular context.

Measurement of Serotonin in Tissue Samples (HPLC)

Materials:

-

Tissue of interest (e.g., gut, lung)

-

Ice-cold 0.1 M perchloric acid

-

Homogenizer

-

Refrigerated centrifuge

-

HPLC system with electrochemical or fluorescence detector

-

C18 analytical column

Procedure:

-

Excise the tissue of interest quickly and weigh it.

-

Homogenize the tissue in ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the serotonin extract.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate serotonin from other components on the C18 column using an appropriate mobile phase.

-

Detect and quantify the serotonin peak based on its retention time and the response of the detector compared to a standard curve of known serotonin concentrations.

-

Express the serotonin concentration as ng per mg of tissue.

Figure 3: Workflow for Characterizing LP-533401.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for conditions associated with elevated peripheral serotonin. Its selective inhibition of TPH1 in the periphery provides a targeted approach to modulating serotonin-dependent physiological processes. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of peripheral serotonin and the therapeutic potential of TPH1 inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. RBL-2H3 Cells [cytion.com]

- 3. benchchem.com [benchchem.com]

- 4. static.igem.org [static.igem.org]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. amsbio.com [amsbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

LP-533401 Hydrochloride: A Technical Overview of its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] This document provides an in-depth technical guide on the core pharmacological properties of LP-533401, summarizing its mechanism of action, pharmacokinetic profile, and significant in vivo effects observed in preclinical models. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using diagrammatic representations.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2.[1] TPH1 is predominantly expressed in the gastrointestinal (GI) tract and pineal gland and is responsible for the majority of peripheral serotonin synthesis, while TPH2 is primarily found in the brain.[1] LP-533401 is a peripherally acting TPH1 inhibitor designed to reduce the production of gut-derived serotonin with minimal impact on central nervous system serotonin levels.[2][3] Its limited ability to cross the blood-brain barrier makes it an attractive candidate for investigating the role of peripheral serotonin in various physiological and pathological processes.[2][3]

Mechanism of Action

LP-533401 competitively inhibits TPH1 with respect to the substrate tryptophan.[1] X-ray crystallography studies have revealed that LP-533401 occupies the tryptophan binding site in the active center of the TPH1 enzyme.[1] The inhibition is uncompetitive with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[1] While it demonstrates similar potency against both TPH1 and TPH2 in enzymatic assays, its pharmacological selectivity for the periphery is achieved through its inability to cross the blood-brain barrier.[4][5]

Below is a diagram illustrating the signaling pathway of serotonin synthesis and the inhibitory action of LP-533401.

Caption: LP-533401 inhibits TPH1, blocking the conversion of Tryptophan.

In Vitro Pharmacology

The inhibitory activity of LP-533401 has been characterized in various in vitro systems, including purified enzyme assays and cell-based models.

Quantitative In Vitro Data

| Parameter | Target/System | Value | Reference |

| IC50 | Purified Human TPH1 | 0.7 µM | [4] |

| IC50 | TPH1-mediated Serotonin Biosynthesis (RBL2H3 cells) | 0.4 µM | [3][4] |

| Ki | TPH1 (vs. Tryptophan) | 0.31 µM | [1] |

| Ki | TPH1 (vs. 6-MePH4) | 0.81 µM (uncompetitive) | [1] |

Key Experimental Protocols

3.2.1. TPH1 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of LP-533401 on purified TPH1.

-

Methodology:

-

Recombinant human TPH1 is incubated with varying concentrations of LP-533401.

-

The enzymatic reaction is initiated by the addition of L-tryptophan and a cofactor analogue such as 6-MePH4.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of 5-hydroxytryptophan produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2.2. Cell-Based Serotonin Synthesis Assay

-

Objective: To assess the ability of LP-533401 to inhibit serotonin production in a cellular context.

-

Methodology:

-

Rat basophilic leukemia cells (RBL-2H3), which endogenously express TPH1, are cultured.[3][4]

-

The cells are treated with increasing concentrations of LP-533401 for a specified duration (e.g., 48 hours).[3]

-

The concentration of serotonin in the cell lysate or supernatant is measured, typically by HPLC with electrochemical detection.[3]

-

The IC50 value, representing the concentration of LP-533401 that inhibits serotonin production by 50%, is determined.

-

Below is a diagram illustrating the experimental workflow for the in vitro assays.

Caption: Workflow for in vitro characterization of LP-533401.

In Vivo Pharmacology and Pharmacokinetics

The in vivo effects of LP-533401 have been evaluated in several rodent models, demonstrating its ability to reduce peripheral serotonin levels and influence various physiological processes.

Pharmacokinetic Properties

A key feature of LP-533401 is its low permeability across the blood-brain barrier.[2][3] Pharmacokinetic studies in rodents have shown that brain concentrations of LP-533401 are negligible following oral administration.[2][3] This characteristic is crucial for its selective action on peripheral serotonin synthesis.

| Parameter | Species | Finding | Reference |

| Brain Penetration | Rodents | Negligible levels in the brain after oral administration. | [2][3] |

| Brain:Plasma Ratio | Mice | Approximately 1% after a 10 mg/kg oral dose. | [4] |

In Vivo Efficacy

Oral administration of LP-533401 leads to a dose-dependent reduction in serotonin levels in peripheral tissues and blood, without affecting brain serotonin concentrations.[2][3]

| Study Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Serotonin Reduction | Mice | 30–250 mg/kg/day (oral) | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [3] |

| Bone Formation | Ovariectomized Mice | 25, 100, 250 mg/kg/day (oral) for 6 weeks | Dose-dependently prevented and rescued osteoporosis by increasing bone formation. | [2] |

| Aortic Calcification | Hyperlipidemic ApoE-/- Mice | Infusion | Blunted the initial development of aortic calcification in young mice. Mitigated hyperlipidemia-induced cardiac hypertrophy. | [6] |

| Periodontal Disease | Rat Ligature Model | 25 mg/kg/day (oral) for 28 days | Did not prevent alveolar bone loss. | [7] |

Key Experimental Protocols

4.3.1. Ovariectomy-Induced Osteoporosis Model

-

Objective: To evaluate the effect of LP-533401 on bone loss in a model of postmenopausal osteoporosis.

-

Methodology:

-

Female mice or rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.

-

Treatment with LP-533401 (e.g., 25, 100, or 250 mg/kg/day by oral gavage) or vehicle is initiated either immediately after OVX (prevention model) or after a period of established bone loss (rescue model).[2]

-

The treatment continues for a specified duration, typically 4 to 6 weeks.[2]

-

At the end of the study, bone mineral density and bone microarchitecture are assessed using techniques such as micro-computed tomography (µCT) of the vertebrae and long bones.

-

Serum and brain serotonin levels are measured to confirm peripheral target engagement and lack of central effects.[2]

-

Below is a diagram illustrating the logical relationship of LP-533401's effects on bone metabolism.

Caption: Proposed cascade of events leading to bone anabolic effects.

Safety and Tolerability

Preclinical studies have suggested a favorable safety profile for LP-533401. In studies investigating its effects on bone, no overt deleterious effects were reported, even at doses up to 250 mg/kg/day.[2][7] Furthermore, no significant gastrointestinal side effects, changes in platelet counts, or alterations in coagulation time were observed at these doses.[7]

Conclusion

This compound is a well-characterized, peripherally selective inhibitor of TPH1. Its ability to potently and specifically reduce gut-derived serotonin without impacting central serotonin levels makes it an invaluable research tool for elucidating the diverse roles of peripheral serotonin in health and disease. The preclinical data, particularly in the context of bone metabolism, highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of LP-533401 to support further research and development efforts.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

LP-533401 Hydrochloride: A Technical Guide to its Application in Bone Density Regulation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of gut-derived serotonin (GDS). Emerging research has identified GDS as a significant endocrine regulator of bone mass, acting as a powerful inhibitor of osteoblast proliferation and bone formation. Consequently, the pharmacological inhibition of GDS synthesis by LP-533401 presents a promising anabolic strategy for the treatment of bone loss disorders such as osteoporosis. This technical guide provides an in-depth overview of LP-533401, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

LP-533401 is a small molecule inhibitor that specifically targets Tph1, which is primarily expressed in the enterochromaffin cells of the gastrointestinal tract. By inhibiting Tph1, LP-533401 effectively reduces the production of serotonin in the gut, leading to a decrease in circulating serotonin levels.[1][2][3] This reduction in peripheral serotonin alleviates its inhibitory effect on osteoblasts, thereby promoting bone formation.[2][3] Importantly, pharmacokinetic studies have shown that LP-533401 does not cross the blood-brain barrier, ensuring that it does not interfere with the synthesis of brain-derived serotonin, which has distinct and necessary physiological roles.[1][3]

Quantitative Data from Preclinical Studies

The efficacy of LP-533401 in promoting bone formation has been demonstrated in various rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of LP-533401 on Serum Serotonin Levels

| Animal Model | Dosage | Duration | Change in Serum Serotonin | Reference |

| Healthy Mice | 250 mg/kg/day | - | ↓ 30% | [1][3] |

| Ovariectomized (OVX) Rats | 25 mg/kg/day | - | ↓ 35-40% | [4] |

| C57BL/6 Mice | 25 mg/kg | 11 days | ↓ ~50% | [5] |

Table 2: Effect of LP-533401 on Osteoblast Numbers and Bone Formation Rate

| Animal Model | Dosage | Duration | Change in Osteoblast Number | Change in Bone Formation Rate | Reference |

| Healthy Mice | - | - | ↑ 30% | - | [1] |

| OVX Mice | 10, 100, 250 mg/kg/day | 4 weeks | ↑ (dose-dependent) | ↑ (dose-dependent) | [3] |

| OVX Rats | 25 mg/kg/day | 6 weeks | ↑ | ↑ | [3] |

Table 3: Effect of LP-533401 on Bone Mineral Density (BMD) and Bone Volume

| Animal Model | Dosage | Duration | Site | Outcome | Reference |

| OVX Rodents | - | 6 weeks | - | Prevents and rescues osteoporosis in a dose-dependent manner | [1][2][3] |

| OVX Mice | 25, 100, 250 mg/kg/day | 6 weeks | Vertebrae, Long Bones | Reversed deleterious effects of OVX on bone mass | [3] |

| Hyperlipidemic Apoe-/- Mice (Young) | - | - | Lumbar Vertebrae | Blunted skeletal bone loss | [5] |

| Hyperlipidemic Apoe-/- Mice (Older) | - | - | Lumbar Vertebrae | Increased BMD | [5] |

| 5/6 Nephrectomized Rats | 30, 100 mg/kg/day | 8 weeks | - | Restored bone mineral status, microarchitecture, and strength | [6] |

Signaling Pathways

The regulation of bone mass by gut-derived serotonin is a complex process involving multiple signaling molecules. The following diagrams illustrate the key pathways affected by LP-533401.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Irritable Bowel Syndrome with LP-533401 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. This document provides a comprehensive technical overview of the investigation of LP-533401 as a therapeutic agent for irritable bowel syndrome (IBS). It includes a summary of its mechanism of action, preclinical pharmacology, and the clinical context provided by related TPH1 inhibitors. Detailed experimental protocols for key in vitro assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development in this area.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal (GI) tract, regulating motility, secretion, and visceral sensation.[1] The vast majority of the body's serotonin is produced in the gut by enterochromaffin cells, a process initiated by the enzyme tryptophan hydroxylase 1 (TPH1).[2] In individuals with certain subtypes of irritable bowel syndrome, particularly IBS with diarrhea (IBS-D), dysregulation of serotonin signaling is a key pathophysiological feature.[3]

This compound is a small molecule inhibitor of TPH1 that has been investigated for its potential to modulate peripheral serotonin levels.[4] By selectively targeting TPH1 in the gut, LP-533401 aims to reduce the overproduction of serotonin, thereby alleviating the symptoms of IBS, such as diarrhea and abdominal pain, without affecting central nervous system serotonin levels.[2][5]

Mechanism of Action

LP-533401 is a competitive inhibitor with respect to the substrate tryptophan for the TPH1 enzyme.[6] It occupies the tryptophan-binding pocket of TPH1, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[5] This inhibition is selective for TPH1 over TPH2, the isoform found in the central nervous system, due to the inability of LP-533401 to cross the blood-brain barrier.[4][5]

Serotonin Biosynthesis Pathway

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process. The first and rate-limiting step is the hydroxylation of tryptophan to 5-HTP by TPH. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.

References

- 1. The tryptophan hydroxylase inhibitor LX1031 shows clinical benefit in patients with nonconstipating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agajournals.wordpress.com [agajournals.wordpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LP-533401 Hydrochloride: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. Developed by Lexicon Pharmaceuticals, this compound has been investigated for its therapeutic potential in conditions characterized by excess peripheral serotonin, with a significant focus on its anabolic effects on bone. By selectively targeting TPH1 in the gastrointestinal tract and other peripheral tissues, LP-533401 reduces circulating serotonin levels without affecting central nervous system serotonin, thereby avoiding potential neurological side effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound, offering a valuable resource for researchers in the fields of pharmacology, bone biology, and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH2, primarily expressed in the brain, and TPH1, predominantly found in the enterochromaffin cells of the gut.[1] Gut-derived serotonin, which accounts for over 90% of the body's total serotonin, plays a crucial role in regulating various physiological processes, including intestinal motility and bone metabolism.[2]

Elevated levels of peripheral serotonin have been implicated in the pathophysiology of several disorders. Notably, gut-derived serotonin acts as a negative regulator of bone formation by inhibiting osteoblast proliferation.[2] This has led to the hypothesis that inhibiting TPH1 could represent a novel anabolic strategy for the treatment of osteoporosis.[2] this compound was developed as a peripherally-selective TPH1 inhibitor to test this hypothesis and explore its therapeutic potential.[3][4]

Discovery and Synthesis

LP-533401, with the chemical name (S)-2-amino-3-(4-(2-amino-6-((R)-1-(3'-fluoro-[1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid hydrochloride, emerged from a drug discovery program at Lexicon Pharmaceuticals aimed at identifying potent and selective TPH1 inhibitors.[5] The design strategy focused on creating a molecule that would not cross the blood-brain barrier, thus ensuring peripheral selectivity.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, patents related to substituted aminopropanoic acids as TPH1 inhibitors provide insights into the general synthetic strategies that were likely employed.[5][6] These methods typically involve multi-step organic synthesis to construct the complex heterocyclic core and introduce the chiral amino acid moiety.

Mechanism of Action

LP-533401 is a competitive inhibitor of TPH1 with respect to its substrate, L-tryptophan.[4] By binding to the active site of TPH1, it blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin.[1] This inhibition leads to a reduction in the synthesis of serotonin in peripheral tissues, primarily the gut.[7] Pharmacokinetic studies have demonstrated that LP-533401 does not significantly cross the blood-brain barrier, resulting in a selective reduction of peripheral serotonin without affecting its levels in the brain.[7][8]

The proposed signaling pathway for the anabolic effect of LP-533401 on bone is initiated by the reduction of gut-derived serotonin. Lower circulating serotonin levels lead to a disinhibition of osteoblast proliferation, resulting in increased bone formation.[1][2]

Preclinical Development

The preclinical development of LP-533401 has been primarily focused on its effects on bone metabolism in rodent models of osteoporosis.

In Vitro Activity

LP-533401 has demonstrated potent inhibitory activity against TPH1 in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of LP-533401

| Assay Type | Target | Cell Line | IC50 | Reference |

| Enzyme Inhibition | Purified Human TPH1 | - | 0.7 µM | [8] |

| Serotonin Production | RBL-2H3 (rat mastocytoma) | RBL-2H3 | 0.4 µM | [8] |

| Serotonin Production | Tph1-expressing cells | RBL-2H3 | Complete inhibition at 1 µM | [7] |

In Vivo Efficacy in Osteoporosis Models

Multiple studies in ovariectomized (OVX) rodents, a well-established model for postmenopausal osteoporosis, have shown that oral administration of LP-533401 leads to a significant increase in bone formation and bone mass.

Table 2: Summary of In Vivo Efficacy of LP-533401 in Ovariectomized Rodents

| Species | Doses (mg/kg/day) | Treatment Duration | Key Findings | Reference |

| Mouse | 1, 10, 100, 250 | 4 weeks | Dose-dependent prevention of bone loss; increased osteoblast numbers and bone formation rate. | [2] |

| Mouse | 250 | 4 weeks (starting 2 weeks post-OVX) | Rescue of established osteopenia. | [2] |

| Mouse | 25, 100, 250 | 6 weeks (starting 6 weeks post-OVX) | Reversal of established osteoporosis to levels of sham-operated mice. | [2] |

| Rat | 25 | 28 days | Reversed the deleterious effect of OVX on bone mass. | [9] |

| Rat | 30, 100 | 8 weeks (in a CKD model) | Restored bone mineral status, microarchitecture, and strength. | [10] |

Pharmacokinetics and Safety

Pharmacokinetic studies in rodents have confirmed the peripheral selectivity of LP-533401. Following oral administration, brain levels of the compound are negligible.[7] Repeated dosing in mice (30–250 mg/kg/day) resulted in marked reductions in serotonin content in the gut, lungs, and blood, but not in the brain.[7] A single oral dose of 250 mg/kg decreased gut and lung serotonin by 50%.[7] Importantly, even at high doses (up to 250 mg/kg/day), no significant gastrointestinal side effects, changes in platelet number, or alterations in coagulation time were observed in rodents.[9]

Clinical Development

While preclinical data for LP-533401 in the context of osteoporosis are promising, detailed information regarding its clinical development for this indication is not publicly available. Lexicon Pharmaceuticals has advanced other TPH inhibitors, such as LX1031 and telotristat ethyl (LX1032), into clinical trials for gastrointestinal disorders like irritable bowel syndrome and carcinoid syndrome.[8] The clinical development status of LP-533401 for osteoporosis remains to be disclosed by the manufacturer.

Experimental Protocols

In Vitro TPH1 Inhibition Assay (Enzymatic)

This protocol outlines a general procedure for determining the in vitro potency of LP-533401 against purified TPH1 enzyme.

References

- 1. Proof of concept for 'new bone pill' | NICS Well [nicswell.co.uk]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016109501A1 - Amide compounds as tryptophan hydroxylase inhibitors - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LP-533401 Hydrochloride: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small-molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin. Due to its inability to cross the blood-brain barrier, LP-533401 offers a targeted approach to modulating peripheral serotonin levels without affecting central nervous system functions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for its evaluation and diagrams of its mechanism of action are included to support further research and drug development efforts in areas such as bone metabolism, gastrointestinal disorders, and pulmonary hypertension.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex molecular architecture. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride[1][2] |

| CAS Number | 1040526-12-2[1][2][3][4][5] |

| Synonyms | LP-533401 HCl, LP 533401 hydrochloride[1][2][5] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₃ClF₄N₄O₃[1][3] |

| Molecular Weight | 562.94 g/mol [1][3][4] |

| Appearance | Off-white to white solid[2] |

| Purity | >98% (HPLC)[3] |

| Solubility | Soluble in DMSO (25 mg/mL)[2][3] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1][2] |

A two-dimensional representation of the chemical structure of LP-533401 is provided below.

Caption: 2D Chemical Structure of LP-533401.

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme that catalyzes the rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[6] TPH1 is primarily expressed in the gastrointestinal tract and the pineal gland.[6] By inhibiting TPH1, LP-533401 reduces the production of serotonin in these peripheral tissues.[7][8][9] A key characteristic of LP-533401 is its inability to cross the blood-brain barrier, which ensures that it does not affect the synthesis of serotonin in the central nervous system, where it acts as a crucial neurotransmitter.[3]

The inhibitory activity of LP-533401 against TPH1 has been quantified, with a reported Ki value of 0.31 µM.[6] It acts as a competitive inhibitor with respect to the substrate tryptophan and an uncompetitive inhibitor with respect to the cofactor pterin.[6]

The signaling pathway illustrating the mechanism of action of LP-533401 is depicted below.

Caption: Inhibition of Peripheral Serotonin Synthesis by LP-533401.

Experimental Protocols

The following sections outline generalized experimental protocols for evaluating the in vitro and in vivo activity of this compound, based on methodologies reported in the scientific literature.

In Vitro TPH1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of LP-533401 on TPH1 activity in a cellular context.

Objective: To quantify the dose-dependent inhibition of serotonin production by LP-533401 in TPH1-expressing cells.

Materials:

-

TPH1-expressing cells (e.g., RBL2H3 cells)

-

Cell culture medium and supplements

-

This compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer

-

Reagents for serotonin quantification (e.g., HPLC with electrochemical detection or ELISA kit)

-

Microplate reader

Workflow:

Caption: Workflow for In Vitro TPH1 Inhibition Assay.

Procedure:

-

Cell Culture: Maintain TPH1-expressing cells, such as the rat basophilic leukemia cell line RBL2H3, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Plate the cells in multi-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of LP-533401 or a vehicle control. Incubate the cells for a defined period, typically 48 to 72 hours. A concentration of 1 µM has been shown to completely inhibit serotonin production in RBL2H3 cells.[8][9]

-

Cell Lysis: After incubation, wash the cells and lyse them to release intracellular contents.

-

Serotonin Quantification: Analyze the cell lysates to determine the concentration of serotonin. This can be achieved using high-performance liquid chromatography (HPLC) with electrochemical detection or a commercially available serotonin ELISA kit.

-

Data Analysis: Plot the serotonin concentration against the logarithm of the LP-533401 concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

In Vivo Evaluation in a Rodent Model

This protocol provides a general framework for assessing the in vivo efficacy of LP-533401 in reducing peripheral serotonin levels in a rodent model.

Objective: To determine the effect of oral administration of LP-533401 on circulating and tissue-specific serotonin levels in mice or rats.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice or Wistar rats)

-

This compound

-

Vehicle for oral gavage (e.g., polyethylene glycol and 5% dextrose solution)[10]

-

Oral gavage needles

-

Equipment for blood and tissue collection

-

Reagents and instrumentation for serotonin quantification

Workflow:

Caption: Workflow for In Vivo Evaluation of LP-533401.

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions for at least one week. Randomly assign them to different treatment groups (e.g., vehicle control and various doses of LP-533401).

-

Dosing Preparation: Prepare the dosing solution of this compound in a suitable vehicle. A common vehicle is a mixture of polyethylene glycol and 5% dextrose.[10] The solution should be prepared fresh daily.[10]

-

Administration: Administer the prepared solution or vehicle to the animals once daily via oral gavage. Dosages can range from 25 mg/kg to 250 mg/kg body weight per day, depending on the study's objective.[8][10][11]

-

Treatment Duration: The duration of treatment can vary from a single dose to several weeks, depending on the experimental design.[8]

-

Sample Collection: At the end of the treatment period, collect blood samples and tissues of interest (e.g., duodenum, colon, lungs).

-

Sample Processing: Process the blood to obtain serum or plasma. Homogenize the tissue samples in an appropriate buffer.

-

Serotonin Quantification: Determine the serotonin levels in the processed samples using a validated analytical method such as HPLC or ELISA.

-

Data Analysis: Compare the serotonin levels between the treatment and control groups using appropriate statistical tests to evaluate the in vivo efficacy of LP-533401.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of peripheral serotonin. Its selective inhibition of TPH1 and its inability to cross the blood-brain barrier make it a promising candidate for the development of therapies targeting disorders associated with dysregulated peripheral serotonin signaling. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of LP-533401 and related compounds.

References

- 1. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genecards.org [genecards.org]

- 4. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tryptophan hydroxylase-1 regulates immune tolerance and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-533401 Hydrochloride: A Technical Guide for Carcinoid Syndrome Research

Abstract

Carcinoid syndrome is a debilitating paraneoplastic condition driven by the hypersecretion of serotonin (5-hydroxytryptamine, 5-HT) and other vasoactive substances from well-differentiated neuroendocrine tumors (NETs).[1][2][3] The resulting symptoms, including severe diarrhea, flushing, and life-threatening carcinoid heart disease, are primarily mediated by excess peripheral serotonin.[4] Consequently, inhibiting serotonin synthesis represents a key therapeutic strategy. This technical guide provides an in-depth overview of LP-533401 hydrochloride, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin biosynthesis.[5][6][7] This document details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and presents its application as a critical research tool for investigating the pathophysiology and treatment of carcinoid syndrome.

Introduction: The Role of Serotonin in Carcinoid Syndrome

Neuroendocrine tumors originating from enterochromaffin cells are often capable of producing and secreting vast quantities of serotonin.[8] The synthesis pathway begins with the essential amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[2][9] This is the rate-limiting step in serotonin production.[2][9] A subsequent decarboxylation step yields serotonin.

There are two isoforms of TPH: TPH2, which is exclusively expressed in the central nervous system (CNS), and TPH1, which is found in peripheral tissues, most notably the enterochromaffin cells of the gastrointestinal tract.[6][7] In patients with carcinoid syndrome, tumor cells overexpress TPH1, leading to systemic serotonin overload.[8] This excess peripheral serotonin is responsible for many of the syndrome's most severe symptoms. While somatostatin analogs can reduce hormone secretion, many patients become refractory or have an incomplete response, necessitating alternative therapeutic approaches.[2][10]

One of the most severe complications is carcinoid heart disease (CHD), a fibrotic process affecting the heart valves, particularly on the right side of the heart.[4][11] There is strong evidence that this fibrosis is driven by the mitogenic action of serotonin on cardiac valve interstitial cells, a process mediated primarily through the 5-hydroxytryptamine receptor 2B (5-HT2B).[4][12]

LP-533401: A Peripherally Selective TPH1 Inhibitor

LP-533401 is a small molecule inhibitor of tryptophan hydroxylase.[5][13] Crucially for its utility as a research tool and potential therapeutic, it selectively targets peripheral serotonin synthesis. Pharmacokinetic studies in rodents have shown that LP-533401 levels in the brain are negligible following oral administration, as it is virtually unable to cross the blood-brain barrier.[5][14] This peripheral selectivity allows for the investigation of the roles of gut- and tumor-derived serotonin without the confounding behavioral and neurological effects that would arise from inhibiting central serotonin production.[5][15]

Mechanism of Action

LP-533401 exerts its effect by directly inhibiting the enzymatic activity of TPH1. By blocking this initial, rate-limiting step, it effectively reduces the downstream production of serotonin in the tissues where TPH1 is expressed, such as the GI tract and neuroendocrine tumors.[6][7] This leads to a decrease in circulating serotonin levels, thereby alleviating the overstimulation of serotonin receptors throughout the body that causes the symptoms of carcinoid syndrome.

Downstream Effects on 5-HT2B Receptor Signaling

By reducing the amount of circulating serotonin, LP-533401 indirectly mitigates the pathological signaling cascades it initiates. In the context of carcinoid heart disease, decreased serotonin levels lead to reduced activation of the 5-HT2B receptor on cardiac valve fibroblasts. This, in turn, is hypothesized to downregulate the pro-fibrotic signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which are responsible for the excessive extracellular matrix deposition and tissue stiffening characteristic of the disease.[4][11]

References

- 1. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin pathway in carcinoid syndrome: Clinical, diagnostic, prognostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinoid syndrome: update on the pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developments in the treatment of carcinoid syndrome – impact of telotristat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complications from carcinoid syndrome: review of the current evidence - ecancer [ecancer.org]

- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LP533401 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 14. researchgate.net [researchgate.net]

- 15. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Peripheral Selectivity of LP-533401 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3][4] Its therapeutic potential lies in its ability to modulate peripheral serotonin levels without affecting central nervous system (CNS) serotonin, a key feature attributed to its inability to cross the blood-brain barrier. This technical guide provides an in-depth analysis of the peripheral selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse physiological roles in both the central and peripheral nervous systems.[3] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2.[3] TPH1 is predominantly expressed in peripheral tissues, such as the gastrointestinal (GI) tract and the pineal gland, and is responsible for the vast majority of peripheral serotonin synthesis.[3] In contrast, TPH2 is primarily found in the brain and is responsible for the synthesis of serotonin in the CNS.[3] The peripheral selectivity of this compound makes it a promising candidate for treating disorders associated with elevated peripheral serotonin, such as irritable bowel syndrome and carcinoid syndrome, while avoiding the neuropsychiatric side effects associated with central serotonin modulation.

Mechanism of Action: Inhibition of TPH1

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of TPH1. This inhibition competitively blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first and rate-limiting step in serotonin biosynthesis.[3]

Signaling Pathway of Serotonin Biosynthesis

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process. First, TPH hydroxylates L-tryptophan to form 5-HTP. Subsequently, aromatic L-amino acid decarboxylase (AADC) decarboxylates 5-HTP to produce serotonin. LP-533401 specifically targets the initial TPH1-catalyzed step in peripheral tissues.

Caption: Serotonin biosynthesis pathway and the inhibitory action of LP-533401.

Quantitative Data on Peripheral Selectivity

The peripheral selectivity of this compound is supported by a combination of in vitro enzyme inhibition assays, cell-based functional assays, and in vivo studies in animal models.

In Vitro Enzyme Inhibition

LP-533401 demonstrates potent inhibition of both TPH1 and TPH2 in enzymatic assays. However, its inability to cross the blood-brain barrier is the primary determinant of its peripheral selectivity in vivo.

| Parameter | TPH1 | TPH2 | Reference |

| IC50 | 0.7 µM | Similar potency to TPH1 | [5] |

| Ki (vs. Tryptophan) | 0.31 µM | Not Reported | [6] |

| Ki (vs. 6-MePH4) | 0.81 µM | Not Reported | [6] |

In Vitro Functional Assays

Cell-based assays confirm the inhibitory effect of LP-533401 on serotonin production.

| Cell Line | Assay | Result | Concentration | Reference |

| RBL2H3 (Tph1-expressing) | Serotonin Production | Complete Inhibition | 1 µM | [7] |

| RBL-2H3 | 5-HT Production | IC50 = 0.4 µM | Not Applicable | [5] |

In Vivo Studies: Differential Serotonin Reduction

In vivo studies in rodents are crucial for demonstrating the peripheral selectivity of LP-533401. Following oral administration, a significant reduction in serotonin levels is observed in peripheral tissues, with negligible effects in the brain.

| Species | Dose | Tissue | Serotonin Reduction | Reference |

| Mice | 30-250 mg/kg/day | Gut, Lungs, Blood | Marked Reduction | [7] |

| Mice | 30-250 mg/kg/day | Brain | No Change | [7] |

| Mice | 250 mg/kg (single dose) | Gut, Lungs | 50% Decrease | [7] |

| Mice | 250 mg/kg (single dose) | Blood | No Change | [7] |

| Mice | 250 mg/kg/day | Serum | 30% Decrease | [7] |

| Mice | 250 mg/kg/day | Brain | No Change | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used to characterize the peripheral selectivity of this compound.

TPH1 Inhibition Assay (In Vitro)

This assay quantifies the ability of LP-533401 to inhibit the enzymatic activity of purified TPH1.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human TPH1 is purified and prepared at a known concentration.

-

L-tryptophan and the cofactor 6-methyltetrahydropterin (6-MePH4) solutions are prepared.

-

-

Incubation:

-

TPH1 is pre-incubated with varying concentrations of this compound in a suitable buffer.

-

-

Reaction Initiation:

-

The enzymatic reaction is initiated by the addition of L-tryptophan and 6-MePH4.

-

-

Reaction Termination:

-

The reaction is stopped after a defined period by adding a quenching solution (e.g., perchloric acid).

-

-

Detection:

-

The amount of 5-HTP produced is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

-

-

Data Analysis:

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Serotonin Measurement

This protocol describes the methodology for assessing the effect of LP-533401 on serotonin levels in different tissues of a rodent model.

Protocol:

-

Animal Dosing:

-

Rodents (e.g., mice) are administered this compound orally at various doses. A vehicle control group is included.

-

-

Tissue Collection:

-

At a predetermined time point after the final dose, animals are euthanized.

-

Peripheral tissues (e.g., duodenum, colon, lungs) and the brain are rapidly dissected and flash-frozen in liquid nitrogen. Blood samples are also collected.

-

-

Sample Preparation:

-

Tissues are homogenized in a suitable buffer containing antioxidants to prevent serotonin degradation.

-

The homogenates are centrifuged, and the supernatants are collected for analysis.

-

-

Serotonin Quantification:

-

Serotonin levels in the tissue supernatants and plasma/serum are measured using HPLC with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Serotonin levels in the treated groups are compared to the vehicle control group to determine the percentage of reduction.

-

Blood-Brain Barrier Permeability Assessment

This protocol outlines a method to determine the extent to which LP-533401 crosses the blood-brain barrier.

Protocol:

-

Compound Administration:

-

A known dose of this compound is administered to rodents, typically via oral gavage or intravenous injection.

-

-

Sample Collection:

-

At various time points after administration, blood samples are collected to determine the plasma concentration of the compound.

-

At the final time point, the animals are euthanized, and their brains are collected.

-

-

Brain Homogenization:

-

The brains are homogenized, and the homogenate is processed to extract the compound.

-

-

Concentration Measurement:

-

The concentration of LP-533401 in both plasma and brain homogenates is quantified using a sensitive and specific bioanalytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration. A low ratio indicates poor permeability.

-

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in understanding the logical progression of the research.

In Vivo Peripheral Selectivity Assessment Workflow

Caption: Workflow for assessing the in vivo peripheral selectivity of LP-533401.

Conclusion

The peripheral selectivity of this compound is a well-documented and critical feature that underpins its therapeutic potential. This selectivity is primarily achieved through its limited ability to penetrate the blood-brain barrier, thereby confining its TPH1 inhibitory activity to peripheral tissues. The quantitative data from in vitro and in vivo studies consistently demonstrate a marked reduction in peripheral serotonin levels without significant alteration of central serotonin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of peripherally acting TPH1 inhibitors. This targeted approach holds promise for the treatment of a range of disorders driven by excess peripheral serotonin, while minimizing the risk of centrally-mediated side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene - TPH1 [maayanlab.cloud]

- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]

LP-533401 Hydrochloride: A Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor and its Impact on Circulating Serotonin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-533401 hydrochloride is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1] Primarily synthesized in the enterochromaffin cells of the gastrointestinal tract, peripheral serotonin acts as a hormone with diverse physiological roles, distinct from its function as a neurotransmitter in the central nervous system.[1][2] Due to its inability to cross the blood-brain barrier, LP-533401 offers a targeted approach to modulating circulating serotonin levels without directly impacting central serotonergic pathways.[3][4] This technical guide provides a comprehensive overview of LP-533401's mechanism of action, its quantified effects on serotonin levels from preclinical studies, and detailed experimental protocols for its investigation.

Mechanism of Action: Inhibition of Peripheral Serotonin Synthesis

Serotonin, or 5-hydroxytryptamine (5-HT), is synthesized from the amino acid L-tryptophan in a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan, catalyzed by tryptophan hydroxylase (TPH).[1] Two isoforms of TPH exist: TPH2, which is primarily expressed in the brain and responsible for central serotonin production, and TPH1, which is predominantly found in the gut and pineal gland, accounting for over 90% of the body's serotonin synthesis.[1]

This compound acts as a competitive inhibitor of TPH1.[1] By binding to the TPH1 enzyme, LP-533401 blocks the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the synthesis of serotonin in peripheral tissues. Pharmacokinetic studies have demonstrated that LP-533401 has negligible brain penetration, ensuring its selective action on peripheral serotonin production.[3][4] This targeted inhibition of gut-derived serotonin makes LP-533401 a valuable tool for investigating the physiological roles of circulating serotonin and a potential therapeutic agent for disorders associated with its dysregulation.

Signaling Pathway Diagram

Caption: Mechanism of TPH1 inhibition by LP-533401.

Quantitative Effects on Serotonin Levels

Preclinical studies in rodent models have consistently demonstrated the efficacy of LP-533401 in reducing peripheral serotonin levels in a dose-dependent manner.